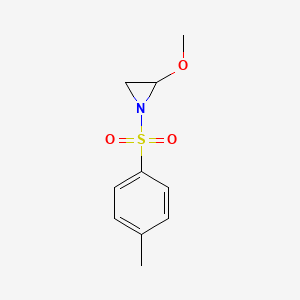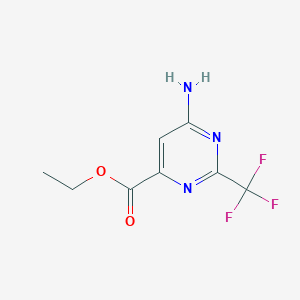
Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-6-Amino-2-(Trifluormethyl)pyrimidin-4-carboxylat: ist eine organische Verbindung, die zur Pyrimidin-Familie gehört. Pyrimidine sind heterozyklische aromatische organische Verbindungen, die Pyridin ähneln. Diese Verbindung zeichnet sich durch das Vorhandensein einer Ethylestergruppe, einer Aminogruppe und einer Trifluormethylgruppe aus, die an den Pyrimidinring gebunden sind.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Ethyl-6-Amino-2-(Trifluormethyl)pyrimidin-4-carboxylat beinhaltet typischerweise die Reaktion geeigneter Vorläufer unter kontrollierten Bedingungen. Eine gängige Methode beinhaltet die Reaktion von 2-Brom-3,3,3-Trifluorpropen mit Guanidin, um den Pyrimidinring zu bilden, gefolgt von einer Veresterung, um die Ethylestergruppe einzuführen . Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Ethanol und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern.
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter Verwendung ähnlicher Reaktionswege umfassen, die jedoch auf höhere Ausbeuten und Effizienz optimiert sind. Die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungsverfahren kann die Skalierbarkeit des Produktionsprozesses verbessern.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-3,3,3-trifluoropropene with guanidine to form the pyrimidine ring, followed by esterification to introduce the ethyl carboxylate group . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Reaktionstypen: Ethyl-6-Amino-2-(Trifluormethyl)pyrimidin-4-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen:
Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.
Kupplungsreaktionen: Sie kann an Kupplungsreaktionen wie der Suzuki-Miyaura-Kupplung teilnehmen, bei der die Trifluormethylgruppe erhalten bleiben oder modifiziert werden kann.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Katalysatoren: Palladiumkatalysatoren für Kupplungsreaktionen.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen verschiedene substituierte Pyrimidine ergeben, während Kupplungsreaktionen komplexe organische Moleküle mit erhaltenen Trifluormethylgruppen erzeugen können.
Wissenschaftliche Forschungsanwendungen
Chemie: In der Chemie wird Ethyl-6-Amino-2-(Trifluormethyl)pyrimidin-4-carboxylat als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Trifluormethylgruppe verleiht wünschenswerte Eigenschaften wie erhöhte Lipophilie und metabolische Stabilität .
Biologie und Medizin: Pyrimidinderivate sind für ihre antivirale, krebshemmende und antimikrobielle Aktivität bekannt . Die Forschung befasst sich derzeit mit der Erforschung seiner Wirksamkeit bei der Behandlung verschiedener Krankheiten.
Industrie: In der Industrie kann diese Verbindung bei der Synthese von Agrochemikalien und anderen Spezialchemikalien verwendet werden. Ihre Stabilität und Reaktivität machen sie zu einem wertvollen Zwischenprodukt bei der Herstellung verschiedener Produkte.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-6-Amino-2-(Trifluormethyl)pyrimidin-4-carboxylat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Aminogruppe kann Wasserstoffbrückenbindungen mit biologischen Molekülen bilden, während die Trifluormethylgruppe die Bindungsaffinität durch hydrophobe Wechselwirkungen erhöhen kann. Diese Wechselwirkungen können die Aktivität von Enzymen und Rezeptoren modulieren, was zu verschiedenen biologischen Wirkungen führt .
Wirkmechanismus
The mechanism of action of ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- Ethyl-4-Chlor-2-(Trifluormethyl)pyrimidin-5-carboxylat
- 2-Amino-4-(Trifluormethyl)pyrimidin-5-carboxylat
Vergleich: Ethyl-6-Amino-2-(Trifluormethyl)pyrimidin-4-carboxylat ist durch das Vorhandensein sowohl einer Aminogruppe als auch einer Trifluormethylgruppe am Pyrimidinring einzigartig. Diese Kombination verleiht im Vergleich zu ähnlichen Verbindungen unterschiedliche chemische und biologische Eigenschaften. Beispielsweise kann das Vorhandensein der Aminogruppe ihre Reaktivität in Substitutionsreaktionen erhöhen, während die Trifluormethylgruppe ihre metabolische Stabilität und Lipophilie verbessern kann.
Eigenschaften
CAS-Nummer |
1269294-25-8 |
|---|---|
Molekularformel |
C8H8F3N3O2 |
Molekulargewicht |
235.16 g/mol |
IUPAC-Name |
ethyl 6-amino-2-(trifluoromethyl)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C8H8F3N3O2/c1-2-16-6(15)4-3-5(12)14-7(13-4)8(9,10)11/h3H,2H2,1H3,(H2,12,13,14) |
InChI-Schlüssel |
SQQJVHUEUVBXAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC(=NC(=N1)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one](/img/structure/B11876734.png)
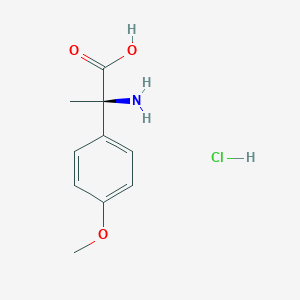

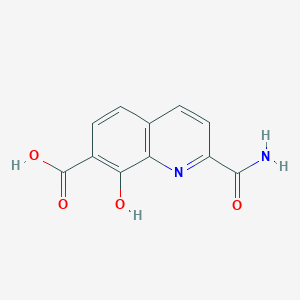
![Methyl 5-fluoro-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B11876763.png)

![Thiochromeno[4,3-b]indole](/img/structure/B11876767.png)

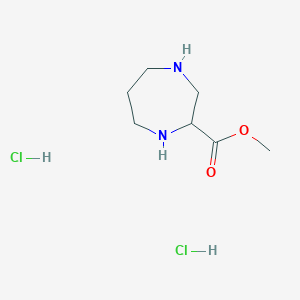
![2-(Pyridin-2-yl)-1,3-diazaspiro[4.5]deca-1,3-dien-4-amine](/img/structure/B11876784.png)
